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molecular formula C7H6BrClS B8528040 1-Bromomethylthio-4-chlorobenzene

1-Bromomethylthio-4-chlorobenzene

Cat. No. B8528040
M. Wt: 237.55 g/mol
InChI Key: PJKIILWMVXQSGH-UHFFFAOYSA-N
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Patent
US06265604B1

Procedure details

To a slurry of paraformaldehyde (36.24 g, 1.21 mol, 1.58 equiv) in toluene (243 ml) at 22° is added aqueous hydrobromic acid (48.5 wt %, 652 ml, 5.86 mol, 7.68 equiv) with an endotherm to 18°. The resultant biphasic solution is warmed to 40° and a solution of 4-chlorothiophenol (VII, 138.81 g, 0.960 mol, 1.26 equiv) in toluene (116 ml) is added over ½ hour while maintaining 40-43° and rinsed in with toluene (50 ml). The mixture is then warmed to 50° and stirred 1 hour. The mixture is cooled to 10°, the phases separated, and the aqueous washed with toluene (250 ml). The combined organics are treated with ice water (500 ml), hexanes (350 ml) and the phases separated. The aqueous phase is then washed with toluene (200 ml) and the combined organic phases are dried over magnesium sulfate and concentrated to give crude bromomethylthio-4-chlorobenzene (268.01 g), NMR 7.43, 7.34, 4.79 δ; CMR 134.37, 132.05, 131.78, 129.46, 37.32 δ; HRMS (EI+) calculated for C7H6BrClS=235.9063, found =235.9063.
Quantity
36.24 g
Type
reactant
Reaction Step One
Quantity
652 mL
Type
reactant
Reaction Step One
Quantity
243 mL
Type
reactant
Reaction Step One
Quantity
138.81 g
Type
reactant
Reaction Step Two
Quantity
116 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C=O.[BrH:3].[Cl:4][C:5]1[CH:10]=[CH:9][C:8]([SH:11])=[CH:7][CH:6]=1.[C:12]1(C)C=CC=CC=1>>[Br:3][CH2:12][S:11][C:8]1[CH:9]=[CH:10][C:5]([Cl:4])=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
36.24 g
Type
reactant
Smiles
C=O
Name
Quantity
652 mL
Type
reactant
Smiles
Br
Name
Quantity
243 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
138.81 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)S
Name
Quantity
116 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
stirred 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resultant biphasic solution is warmed to 40°
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining 40-43°
WASH
Type
WASH
Details
rinsed in with toluene (50 ml)
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is then warmed to 50°
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to 10°
CUSTOM
Type
CUSTOM
Details
the phases separated
WASH
Type
WASH
Details
the aqueous washed with toluene (250 ml)
ADDITION
Type
ADDITION
Details
The combined organics are treated with ice water (500 ml), hexanes (350 ml)
CUSTOM
Type
CUSTOM
Details
the phases separated
WASH
Type
WASH
Details
The aqueous phase is then washed with toluene (200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases are dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrCSC1=CC=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 268.01 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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